Cas no 2034337-67-0 (1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane)
![1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane structure](https://www.kuujia.com/scimg/cas/2034337-67-0x500.png)
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
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- (5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
- (5-chlorothiophen-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
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- Inchi: 1S/C14H17ClN4O3S2/c1-17-10-11(9-16-17)24(21,22)19-6-2-5-18(7-8-19)14(20)12-3-4-13(15)23-12/h3-4,9-10H,2,5-8H2,1H3
- InChI Key: NPOIVYLAJQNPLY-UHFFFAOYSA-N
- SMILES: ClC1=C([H])C([H])=C(C(N2C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C2([H])[H])S(C2C([H])=NN(C([H])([H])[H])C=2[H])(=O)=O)=O)S1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 571
- XLogP3: 1.6
- Topological Polar Surface Area: 112
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-7036-1mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-25mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-2mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-15mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-20μmol |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-2μmol |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-40mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-30mg |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-5μmol |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-7036-10μmol |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane |
2034337-67-0 | 10μmol |
$69.0 | 2023-09-08 |
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane Related Literature
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Introduction to 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS No. 2034337-67-0)
1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane, with the CAS number 2034337-67-0, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and medicinal chemistry fields. This compound is characterized by its unique structural features, including a thiophene ring, a pyrazole moiety, and a diazepane scaffold, which collectively contribute to its biological activity and pharmacological properties.
The thiophene ring, a five-membered heterocyclic compound containing a sulfur atom, is a common structural motif found in various bioactive molecules. It is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it an attractive component in drug design. The presence of the 5-chlorothiophene-2-carbonyl group in this compound further modulates its biological activity by introducing a chlorine atom, which can influence the compound's binding affinity to specific receptors.
The pyrazole moiety, specifically the 1-methyl-1H-pyrazol-4-yl group, is another key structural element of this compound. Pyrazoles are widely used in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The methylation of the pyrazole ring can enhance the compound's solubility and bioavailability, making it more suitable for therapeutic applications.
The diazepane scaffold, represented by the 1,4-diazepane structure, is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold is known for its flexibility and ability to form hydrogen bonds, which can improve the compound's interactions with biological targets. The combination of the diazepane scaffold with the thiophene and pyrazole moieties results in a highly versatile and potent molecule with potential therapeutic applications.
Recent research has focused on exploring the biological activities of 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane. Studies have shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines and inhibiting tumor growth in animal models.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the mechanism of action of this compound and found that it selectively targets specific kinases involved in inflammation and cancer pathways. The selective inhibition of these kinases suggests that 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane could be developed into a more targeted therapy with fewer side effects compared to existing treatments.
The pharmacokinetic properties of this compound have also been studied extensively. Results indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. The compound's high lipophilicity allows it to cross biological membranes easily, while its metabolic stability ensures that it remains active in the body for an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane in treating various diseases. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have generated considerable interest among researchers and pharmaceutical companies alike.
In conclusion, 1-(5-chlorothiophene-2-carbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane (CAS No. 2034337-67-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in drug discovery and medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential.
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